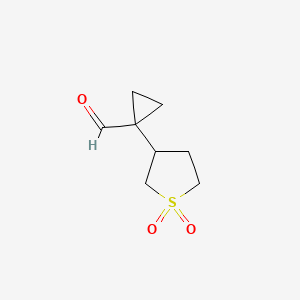
3-Cyclopropyloxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyloxolane-3-carbaldehyde is an organic compound with the molecular formula C8H12O2 It is a cyclic aldehyde featuring a cyclopropyl group attached to an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyloxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylmethyl ketone with ethylene glycol in the presence of an acid catalyst to form the oxolane ring. The resulting intermediate is then oxidized to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-Cyclopropyloxolane-3-carboxylic acid.
Reduction: 3-Cyclopropyloxolane-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyloxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in various biochemical assays and studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another cyclic aldehyde with distinct reactivity and applications.
Cyclopropylcarboxaldehyde: A simpler aldehyde with a cyclopropyl group but lacking the oxolane ring.
Uniqueness
3-Cyclopropyloxolane-3-carbaldehyde is unique due to the presence of both a cyclopropyl group and an oxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse research applications.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3-cyclopropyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-5-8(7-1-2-7)3-4-10-6-8/h5,7H,1-4,6H2 |
InChI-Schlüssel |
WZQXWHQLSNQWBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(CCOC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)
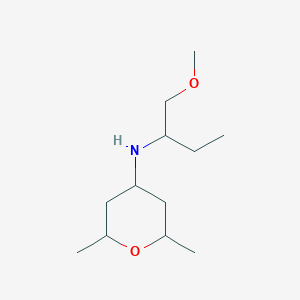


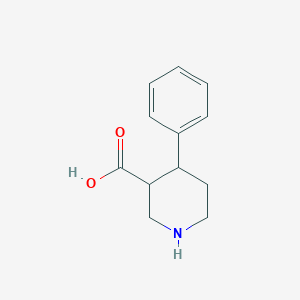
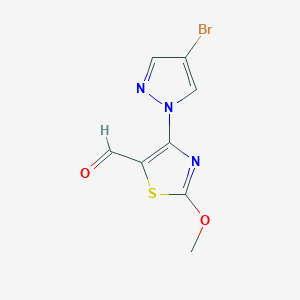
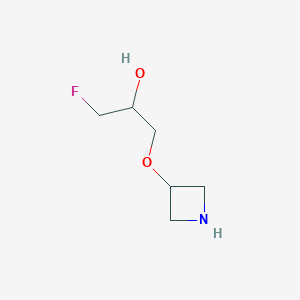
![2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15272220.png)
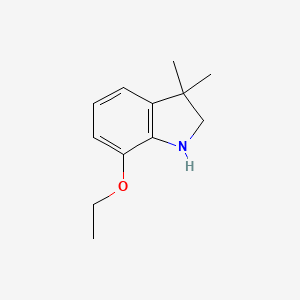
![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![1-Methyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B15272230.png)
![2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B15272233.png)
